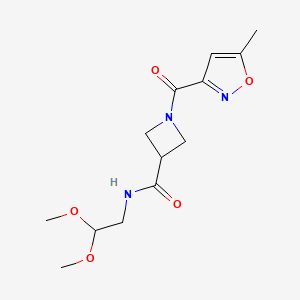

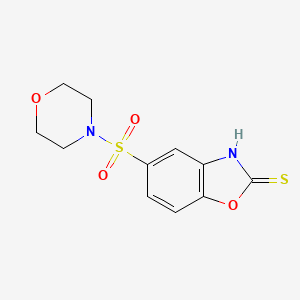

![molecular formula C20H26N2O3 B2614233 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one CAS No. 923690-78-2](/img/structure/B2614233.png)

3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of adamantane, which is a type of organic compound known for its unique cage-like structure . It is a part of the class of compounds known as unsaturated adamantane derivatives . These compounds are of significant interest in the field of chemistry due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives involves several steps. One of the most important lines of research in adamantane chemistry involves double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and help elucidate the mechanisms for their chemical and catalytic transformations .Scientific Research Applications

Structural and Molecular Insights

The study of adamantane derivatives reveals significant insights into their molecular and crystal structures. For instance, adamantane-containing thioureas exhibit specific conformational features, which are influenced by the degree of substitution on the thiourea core. These conformational properties affect their vibrational properties, as demonstrated through infrared and Raman spectroscopies, along with quantum chemical calculations. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in various domains, including material science and pharmaceuticals (Saeed, Flörke, & Erben, 2014).

Antiviral and Biological Activities

Adamantyl-containing aminoketones and their derivatives have been studied for their antiviral activities. These compounds are known for their high biological activity, which has prompted research into their potential as antiviral agents. The synthesis and characterization of these compounds, including their physicochemical properties, have been detailed, showcasing their relevance in pharmaceutical research and potential therapeutic applications (Makarova et al., 2003).

Antiproliferative Effects and Potential Therapeutics

The evaluation of adamantyl-phthalimides for their antiproliferative activity on various human cancer lines highlights the therapeutic potential of adamantane derivatives. These compounds exhibit significant antiproliferative activity, especially in compounds with specific structural modifications. Such research underscores the importance of adamantane derivatives in developing new cancer therapeutics (Horvat et al., 2012).

Catalytic and Chemical Reactivity

Research on the catalytic properties of adamantyl derivatives, such as their application in hydrocarbon to alcohol conversion, showcases their potential in chemical synthesis and industrial applications. The synthesis and characterization of various catalysts based on adamantane derivatives underline their efficiency and potential for broad application in chemical transformations (Narulkar et al., 2017).

Mechanism of Action

Target of Action

The compound “3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one” contains an adamantane moiety, which is found in several drugs that interact with various targets, including ion channels and receptors . .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the target is an ion channel, the compound might alter the channel’s function, leading to changes in ion flow across the cell membrane .

Biochemical Pathways

The affected pathways would depend on the compound’s specific target and mode of action. Changes in ion flow, for example, could affect neuronal signaling or muscle contraction .

Pharmacokinetics

Adamantane derivatives are generally lipophilic, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound affects neuronal signaling, it could potentially have effects on cognition or behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state.

properties

IUPAC Name |

3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJPSNBRAQUCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)

![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)

![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)